molecular formula C34H36N2O7 B11441917 7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11441917
M. Wt: 584.7 g/mol
InChI Key: TWGRYZZASWARTE-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with 2-methoxyaniline and acetic anhydride to form the hexahydroquinoline core.

    Functional Group Modification:

    Amidation: The final step is the amidation reaction with 2-methoxyphenylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules with diverse functionalities.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, receptor modulator, and its overall bioactivity.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C34H36N2O7

Molecular Weight

584.7 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C34H36N2O7/c1-6-43-29-18-21(11-13-25(29)37)32-31(34(39)36-23-9-7-8-10-27(23)40-3)19(2)35-24-15-22(16-26(38)33(24)32)20-12-14-28(41-4)30(17-20)42-5/h7-14,17-18,22,32,35,37H,6,15-16H2,1-5H3,(H,36,39)

InChI Key

TWGRYZZASWARTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=CC=C5OC)C)O

Origin of Product

United States

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